molecular formula C16H16O4 B1332371 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde CAS No. 57230-04-3

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Cat. No. B1332371
CAS RN: 57230-04-3
M. Wt: 272.29 g/mol
InChI Key: NOVNXQOBKQLFEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the regioselective alkylation of trimethoxybenzaldehyde derivatives. For instance, the reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Additionally, 4-benzyloxy-2-methoxybenzaldehyde has been synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving a high overall yield . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)-4,5-dimethoxyben

Scientific Research Applications

Synthesis and Material Studies

  • Synthesis of Metal Complexes : A study focused on the synthesis and optical studies of metal complexes involving 3,4-dimethoxybenzaldehyde derivatives. This research explored various metal complexes' optical absorption spectra, offering insights into their potential applications in material science and optical technologies (Mekkey et al., 2020).

  • Crystal and Molecular Structure Analysis : Another study reported on the crystal and molecular structure of a derivative of 3,4-dimethoxybenzaldehyde, highlighting its significant changes in ring geometry. This is crucial for understanding the compound's interactions and stability in various applications (Krygowski et al., 1998).

Drug Discovery and Synthesis

  • Intermediate in Drug Discovery : The title compound, a derivative involving 3,4-dimethoxybenzaldehyde, was synthesized and studied for its role as an intermediate in drug discovery. This study is significant for developing new pharmaceutical compounds (Li et al., 2012).

  • Synthesis of Novel Compounds : Research on the synthesis of novel compounds, including those derived from 3,4-dimethoxybenzaldehyde, has been conducted. These compounds were analyzed for their antioxidant activities, showcasing their potential therapeutic applications (Yüksek et al., 2015).

Optical and Non-linear Optical Studies

  • Non-Linear Optical Response and Antioxidant Property : A study investigated the non-linear optical response and antioxidant properties of 4-Benzyloxybenzaldehyde. This compound's significant binding with Tau protein was also explored, making it relevant for neurological research (Anbu et al., 2017).

Synthesis Methodologies

  • Practical Synthesis Processes : Research has been conducted to develop efficient synthesis processes for compounds related to 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde, demonstrating its importance in synthetic chemistry and material science applications (Connolly et al., 2004).

properties

IUPAC Name

3,4-dimethoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNXQOBKQLFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340336
Record name 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

CAS RN

57230-04-3
Record name 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYLOXY-4,5-DIMETHOXY-BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Venkateswarlu, GN Murty, M Satyanarayana - Arkivoc, 2017 - arkat-usa.org
A simple and green method for the synthesis of aurones by condensation of benzofuranone with aromatic aldehyde in neat water has been developed. The main advantages of this …
Number of citations: 9 www.arkat-usa.org
AI Rachlin, H Gurien, DP Wagner - Organic Syntheses, 2003 - Wiley Online Library
Aldehydes from acid chlorides by modified Rosenmund reduction : 3,4,5‐trimethoxybenzaldehyde product: 3,4,5‐trimethoxybenzaldehyde product: 3,4‐dimethylbenzaldehyde product: …
Number of citations: 0 onlinelibrary.wiley.com
T Kametani, I Noguchi - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
447 Abnormal Products from Phenolic Oxidation of a Dihydroxy-1 -benzyl- 1,2,3,4-tetrahydroisoquinoline Page 1 Org . 447 Abnormal Products from Phenolic Oxidation of a Dihydroxy-1 -…
Number of citations: 1 pubs.rsc.org
CHO MeO - … TO THE TOTAL SYNTHESIS OF A NOVEL …, 2008 - ukzn-dspace.ukzn.ac.za
To a solution of vanillin (54)(1.00 g, 7 mmol) in glacial acetic acid (50 ml), bromine (1.05 g, 7 mmol) in glacial acetic acid (20 ml) was added dropwise at room temperature over a period …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
N Zhou - 2004 - research.library.mun.ca
Bisbenzylisoquinoline (BBIQ) alkaloids are a large group of compounds which outnumber those of most of the other alkaloid families. These compounds occur in many different plants …
Number of citations: 5 research.library.mun.ca
NM Vela - 2008 - ukzn-dspace.ukzn.ac.za
The total synthesis of a novel diarylheptanoid isolated from a South African medicinal plant, Siphonochilus aethiopicus, was investigated. S. aethiopicus (Indungulu in Zulu) is the only …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
AR Battersby, E McDonald… - Journal of the Chemical …, 1983 - pubs.rsc.org
The latter part of the natural pathway to colchicine is known to involve conversion of a phenethyltetra-hydroisoquinoline (2) by phenol oxidation into a dienone (O-methylandrocymbine)(…
Number of citations: 13 pubs.rsc.org
EM Litedu - 2011 - ukzn-dspace.ukzn.ac.za
The emergence of multi-drug resistance (MDR) to antimalarial and anticancer drugs has stimulated a search for novel MDR inhibitors/reversers. Bisbenzylisoquinoline alkaloids (BBIQ) …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
ZQ Zhu, MQ Salih, E Fynn, AD Bain… - The Journal of Organic …, 2013 - ACS Publications
The synthesis of the garuganin and garugamblin diarylether heptanoids using an intramolecular Ullmann coupling is reported. Alkene stereoisomers, vinylogous ester regioisomers, …
Number of citations: 19 pubs.acs.org
GJ Huang, MVB Reddy, PC Kuo, CH Huang… - European Journal of …, 2012 - Elsevier
In the present report, a concise synthesis of viscolin (1) has been achieved. The anti-inflammatory effect of viscolin was investigated in vitro and in vivo. Viscolin blocked the expression …
Number of citations: 41 www.sciencedirect.com

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